

Synthesis and Characterization of Moclobemided4: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Moclobemide-d4** (4-chloro-N-[2-(4-morpholinyl)ethyl]-benzamide-2,3,5,6-d4), a deuterated isotopologue of the reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. Due to its utility as an internal standard in pharmacokinetic and metabolic studies, a thorough understanding of its preparation and analytical profile is crucial for researchers in drug development and related fields.

Physicochemical Properties and Data

Moclobemide-d4 is a stable, deuterated form of Moclobemide, primarily used as an internal standard for its quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]



Property	Value	Reference
Chemical Formula	C13H13D4CIN2O2	[1]
Molecular Weight	272.77 g/mol	
CAS Number	2929883-33-8	[1]
Appearance	White to off-white solid	[2]
Purity	≥98%	
Solubility	Soluble in methanol.	[1]

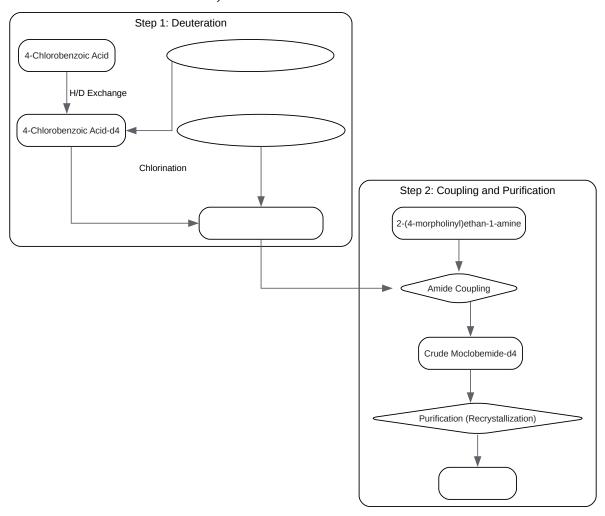
Synthesis of Moclobemide-d4

The synthesis of **Moclobemide-d4** is achieved through a two-step process involving the preparation of a deuterated precursor, 4-chlorobenzoyl-d4 chloride, followed by its coupling with 2-(4-morpholinyl)ethan-1-amine.

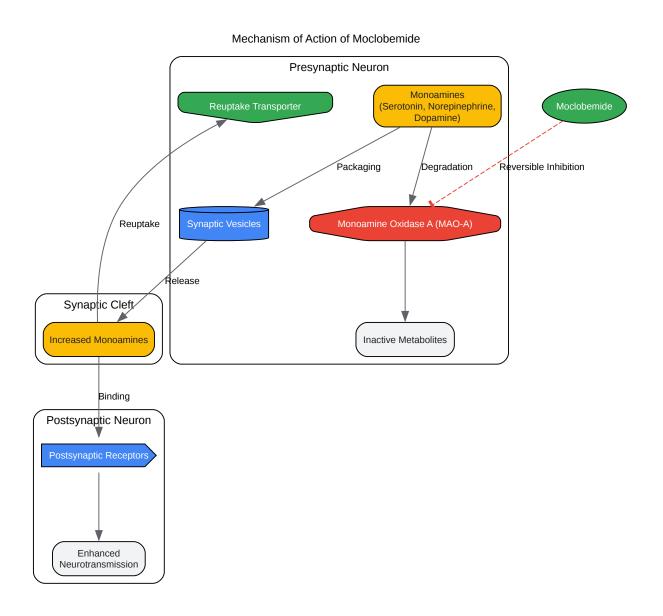
Experimental Workflow



Synthesis Workflow of Moclobemide-d4







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References

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